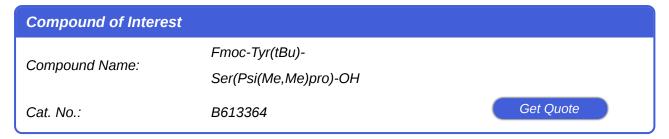


In-Depth Technical Guide: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block integral to modern solid-phase peptide synthesis (SPPS), particularly in the creation of complex and "difficult" peptide sequences. Its strategic application addresses the common challenge of peptide aggregation during synthesis, thereby enhancing yield and purity. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its relevance in the context of cellular signaling pathways.

Core Molecular Data

The molecular integrity of **Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH** is fundamental to its application. The table below summarizes the key quantitative data for the dipeptide and its constituent protected amino acids.



Compound	Molecular Formula	Molecular Weight (g/mol)
Fmoc-Tyr(tBu)-OH	C28H29NO5	459.53[1][2][3]
Fmoc-Ser(Psi(Me,Me)pro)-OH	C21H21NO5	367.40
Fmoc-Tyr(tBu)- Ser(Psi(Me,Me)pro)-OH	C34H38N2O7	586.68[4]

Experimental Protocols

The synthesis of **Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH** is a multi-step process involving the coupling of the protected tyrosine to the serine derivative, followed by the formation of the pseudoproline ring.

Synthesis of Fmoc-Tyr(tBu)-Ser-OH Dipeptide

- Activation of Fmoc-Tyr(tBu)-OH: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1 equivalent) and an organic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
- Coupling Reaction: In a separate vessel, dissolve H-Ser-OH (1.2 equivalents) in a basic aqueous solution (e.g., 10% sodium carbonate) or a suitable organic solvent with a nonnucleophilic base. Slowly add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.
- Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-Tyr(tBu)-Ser-OH.

Formation of the Pseudoproline Ring

• Cyclization Reaction: Suspend the crude Fmoc-Tyr(tBu)-Ser-OH in a non-polar solvent such as dichloromethane (DCM) or acetone. Add 2,2-dimethoxypropane (an excess, e.g., 5-10



equivalents) and a catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

Reaction Completion and Purification: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC. Quench the reaction with a mild base (e.g., a few drops of triethylamine). Remove the solvent under reduced pressure. The resulting crude product, Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, can then be purified by flash column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this dipeptide lies in its ability to disrupt the formation of secondary structures, such as β -sheets, which are a common cause of peptide aggregation on the solid support during SPPS. The pseudoproline moiety introduces a "kink" in the peptide backbone, which hinders inter-chain hydrogen bonding.

General SPPS Protocol using Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

- Resin Preparation: Start with a resin-bound amino acid or peptide. Swell the resin in a suitable solvent like DMF.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group from the resin-bound peptide.
- Coupling of the Dipeptide: Activate Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH using a standard coupling reagent (e.g., HATU/DIPEA or DIC/Oxyma) in DMF. Add the activated dipeptide solution to the deprotected resin and allow the coupling reaction to proceed.
- Chain Elongation: After the coupling is complete, wash the resin. Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to elongate the peptide chain.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and

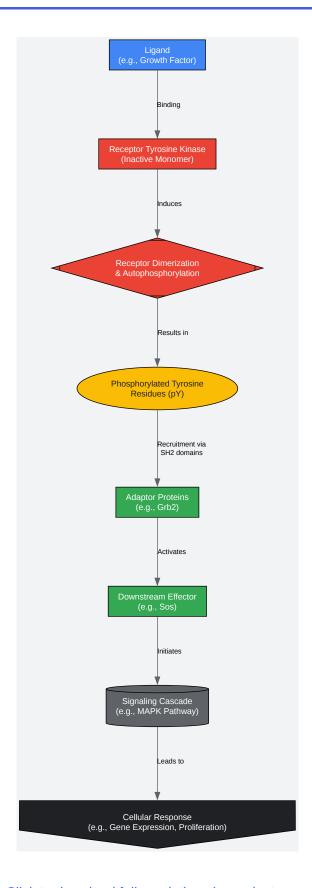


simultaneously removes the tBu protecting group from the tyrosine side chain and opens the pseudoproline ring to regenerate the native serine residue.

Signaling Pathway Context: Tyrosine Phosphorylation

The Tyr-Ser motif is a common site for post-translational modifications, particularly phosphorylation, which is a critical mechanism in cellular signaling. Tyrosine phosphorylation is a key event in signal transduction pathways that regulate cell growth, differentiation, and metabolism. These pathways are often initiated by Receptor Tyrosine Kinases (RTKs). While **Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH** is a synthetic tool, the native dipeptide it represents is relevant to these fundamental biological processes.





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